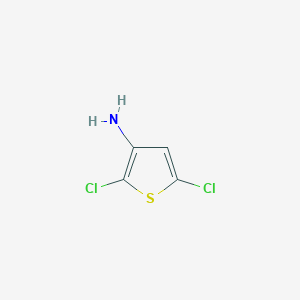

2,5-Dichlorothiophen-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorothiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c5-3-1-2(7)4(6)8-3/h1H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHRQMBXMALGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,5 Dichlorothiophen 3 Amine and Its Core Structure

Direct Synthesis Approaches to 2,5-Dichlorothiophen-3-amine

The direct synthesis of this compound presents challenges, often requiring multi-step sequences that involve the protection of the amine functionality. A common strategy involves using a protecting group that can be removed after the desired chlorination of the thiophene (B33073) ring has been achieved.

One described methodology for creating related substituted 2-amino-5-chlorothiophenes begins with an easily accessible 2-aminothiophene. researchgate.net The amino group is first protected, for example, through a Paal-Knorr reaction to form a 2,5-dimethylpyrrole ring. researchgate.net This protection is crucial because direct chlorination attempts on the unprotected aminothiophene can lead to substitution on the pyrrole (B145914) ring instead of the intended thiophene ring. researchgate.net To circumvent this, an acetamido derivative is prepared and then chlorinated. Following chlorination, the acetamido group can be converted back into a protected 2,5-dimethylpyrrole ring via transamination. researchgate.net In the final step, treatment with hydroxylamine (B1172632) hydrochloride regenerates the free amino group, yielding the target 5-chlorinated 2-aminothiophene. researchgate.net This multi-step approach highlights the synthetic complexities involved in accessing these specific chlorinated aminothiophenes.

Synthesis of Key Precursors and Building Blocks

The synthesis of this compound and its derivatives relies heavily on the availability of key precursors and building blocks. These intermediates provide the necessary framework for constructing more complex molecules.

Preparation of 3-Acetyl-2,5-dichlorothiophene (B158969)

A primary and essential precursor is 3-Acetyl-2,5-dichlorothiophene. chemicalbook.comsigmaaldrich.comguidechem.com This compound serves as a versatile starting point for a variety of derivatives, including chalcones. chemicalbook.comsigmaaldrich.comresearchgate.net The most common method for its preparation is the Friedel-Crafts acylation of 2,5-dichlorothiophene (B70043). chemicalbook.comresearchgate.net

In a typical procedure, 2,5-dichlorothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a dry solvent like carbon disulfide (CS₂). chemicalbook.com The reaction mixture is stirred for an extended period, often around 24 hours at room temperature, to ensure completion. chemicalbook.com Following the reaction, the mixture is carefully quenched with cold water, and the organic product is separated, washed, and dried. chemicalbook.com This method has been reported to produce the desired 3-Acetyl-2,5-dichlorothiophene in high yields, around 80%. chemicalbook.com

Table 1: Synthesis of 3-Acetyl-2,5-dichlorothiophene

| Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|

Synthesis of 2,5-Dichlorothiophene-3-carbonyl Chloride

Another crucial intermediate is 2,5-Dichlorothiophene-3-carbonyl chloride. This acyl chloride is highly reactive and serves as a key component for creating amide linkages. sigmaaldrich.comgoogle.com Its synthesis typically starts from the corresponding carboxylic acid, 2,5-dichlorothiophene-3-carboxylic acid. sigmaaldrich.comchemicalbook.com This carboxylic acid can, in turn, be synthesized from 3-Acetyl-2,5-dichlorothiophene. sigmaaldrich.com

The conversion of the carboxylic acid to the carbonyl chloride is achieved using a chlorinating agent. google.com A common and effective reagent for this transformation is thionyl chloride (SOCl₂). google.comgoogle.com The reaction is generally carried out in an inert solvent, such as toluene (B28343) or carbon tetrachloride, under protective inert gas. google.comgoogle.com The process involves adding the carboxylic acid to the thionyl chloride at a low temperature, followed by a period of heating under reflux to drive the reaction to completion. google.com After the reaction, the solvent and excess thionyl chloride are removed, often through distillation under reduced pressure, to yield the final product with high purity. google.com

Formation of Other Dichlorothiophene Intermediates

The synthesis of the core thiophene structure often begins with simpler precursors. The parent compound, 2,5-dichlorothiophene, can be prepared through the chlorination of 2-chlorothiophene (B1346680). google.com This process involves treating 2-chlorothiophene with chlorine, followed by heating the resulting mixture with an alkali to decompose addition byproducts. Subsequent distillation yields a dichlorothiophene fraction that is predominantly the 2,5-isomer. google.com

The precursor 2-chlorothiophene itself can be synthesized from thiophene. One method involves reacting thiophene with hydrochloric acid and hydrogen peroxide in the presence of triethylamine (B128534) at low temperatures. google.com

Direct chlorination of thiophene is also a route, but it typically produces a mixture of various dichlorothiophene isomers, including 2,3-, 2,4-, and 3,4-dichlorothiophene, in addition to the 2,5-isomer. google.com Separating these isomers can be challenging due to their similar boiling points. google.com Other halogenated thiophene intermediates, such as 3,4,5-trichloro-2-thiophenecarbonitrile, can be prepared through high-temperature vapor-phase chlorination of precursors like 2-thiophenenitrile. beilstein-journals.org

Diversification through Derivatization Reactions

The 2,5-dichlorothiophene core, particularly through intermediates like 3-Acetyl-2,5-dichlorothiophene, is a platform for creating a diverse range of more complex molecules.

Condensation Reactions for Chalcone (B49325) Derivatives

A significant class of derivatives synthesized from 3-Acetyl-2,5-dichlorothiophene is chalcones. researchgate.net Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings and are intermediates in the synthesis of various heterocyclic compounds. jchemrev.com

The primary method for synthesizing these chalcone derivatives is the Claisen-Schmidt condensation. researchgate.netjchemrev.comresearchgate.net This reaction involves the base-catalyzed condensation of an aryl methyl ketone (3-Acetyl-2,5-dichlorothiophene) with an aromatic or heteroaromatic aldehyde. researchgate.netnih.gov

In a typical laboratory synthesis, 3-Acetyl-2,5-dichlorothiophene and a selected aldehyde are stirred in a solvent like methanol. researchgate.net An aqueous solution of a base, most commonly potassium hydroxide (B78521) (KOH), is then added to catalyze the condensation. researchgate.netresearchgate.net The reaction is typically run at room temperature. After completion, the mixture is acidified, and the resulting chalcone product precipitates and can be collected by filtration. researchgate.net The crude product is often purified by column chromatography and crystallization. researchgate.net This methodology allows for the synthesis of a wide array of chalcone derivatives by varying the structure of the aldehyde used in the reaction. researchgate.net

Table 2: General Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone | Aldehyde | Catalyst | Solvent | Key Feature | Reference |

|---|

Cyclization Reactions Leading to Heterocyclic Systems

The 3-amino group on the 2,5-dichlorothiophene core is a key functional handle for constructing fused heterocyclic rings. Through intramolecular or intermolecular condensation reactions, a variety of bicyclic and polycyclic systems can be accessed, including medicinally relevant pyridine (B92270), pyrimidine (B1678525), thiazine, and thiazole (B1198619) derivatives.

Pyridine and Pyrimidine Derivatives

The synthesis of pyridine and pyrimidine rings fused to the thiophene core, leading to thieno[2,3-b]pyridines and thieno[3,2-d]pyrimidines, often utilizes the reactivity of the ortho-amino nitrile or amino ester functionalities. While direct examples starting from this compound are specific, general methodologies for 3-aminothiophenes are well-established and applicable.

Thieno[2,3-b]pyridines: These are typically synthesized via the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. For a 3-aminothiophene derivative, reaction with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions can yield the fused pyridine ring. Another approach involves the cyclization of 2-amino-3-cyanopyridine (B104079) derivatives, which can be converted into thieno[2,3-b]pyridines. nih.gov Ring closure reactions of amino-3,5-dicyanopyridines in the presence of a base like potassium hydroxide can produce the thieno[2,3-b]pyridine (B153569) core. nih.gov

Thieno[3,2-d]pyrimidines: The construction of the fused pyrimidine ring often starts from a 3-aminothiophene-2-carboxamide (B122380) or a related derivative. For instance, cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base can yield 4-oxo-thieno[2,3-d]pyrimidines. nih.gov These can be subsequently chlorinated with reagents like phosphoryl chloride and then substituted with various amines to create a library of 4-aminothieno[2,3-d]pyrimidines. nih.gov An alternative route involves treating 3-aminothiophene precursors with formamide (B127407) to construct the pyrimidine ring. nih.gov Sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions on a thieno[3,2-d]pyrimidine (B1254671) core are also used to build diverse derivatives. nih.gov

Table 1: Synthesis of Pyridine and Pyrimidine Derivatives from Thiophene Precursors

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Amino-3,5-dicyanopyridines | KOH, DMF or EtOH | Thieno[2,3-b]pyridine | nih.gov |

| 2-Acylaminothiophene-3-carboxamide | Base | 4-Oxo-thieno[2,3-d]pyrimidine | nih.gov |

| 4-Chlorothieno[2,3-d]pyrimidine | Various Amines | 4-Alkyl/Arylaminothieno[2,3-d]pyrimidine | nih.gov |

| 3-Aminothiophene Derivative | Formamide | Thieno[3,2-d]pyrimidine | nih.gov |

Thiazine and Thiazole Derivatives

The combination of the amino group and the thiophene ring allows for the synthesis of sulfur- and nitrogen-containing heterocycles like thiazoles and thiazines.

Thiazole Derivatives: Fused thieno[3,2-d]thiazoles can be prepared from 3-aminothiophene precursors. A common strategy involves the conversion of the 3-amino group into a thiourea (B124793) by reacting it with an isothiocyanate. Subsequent intramolecular cyclization, often under oxidative or acidic conditions, yields the thieno[3,2-d]thiazol-2-amine derivatives. researchgate.netconsensus.app The synthesis of pyrazolyl-thiazole derivatives attached to a thiophene ring has been accomplished through a multi-step process where a thiophene-derived pyrazole-4-carbaldehyde is converted to a thiosemicarbazone, which is then cyclized with phenacyl bromides. nih.gov

Thiazine Derivatives: The 1,3-thiazine ring system can be constructed through various condensation reactions. pharmacophorejournal.com For instance, pyrimido[2,1-b] researchgate.netconsensus.appthiazine derivatives are synthesized from the reaction of an isocyanide and a dialkyl acetylenedicarboxylate, which forms an intermediate that cyclizes upon treatment with thiouracil. nih.gov Another method involves the microwave-induced cyclization of a chalcone derivative with thiourea to form a 1,3-thiazine ring. nih.gov These general methods suggest that this compound could be functionalized to participate in similar cyclizations to form thieno-thiazine structures.

Table 2: Synthesis of Thiazole and Thiazine Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 5-Aryl-3-aminothiophene-2-carboxylic acid | Thiourea, POCl₃ | Thieno[3,2-d] researchgate.netconsensus.appthiazole | researchgate.netconsensus.app |

| Thiophene-pyrazole-thiosemicarbazone | Substituted phenacyl bromides | Thiophenyl-pyrazolyl-thiazole | nih.gov |

| Isocyanide, Dialkyl acetylenedicarboxylate | Thiouracil | Pyrimido[2,1-b] researchgate.netconsensus.appthiazine | nih.gov |

| Chalcone derivative | Thiourea | 1,3-Thiazine | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling the functionalization of the chloro-substituents on the this compound core. These methods allow for the introduction of aryl, vinyl, alkynyl, and other groups, greatly expanding the structural diversity of accessible derivatives.

Suzuki Cross-Coupling for Biaryl Thiophenes

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds between aryl halides and organoboronic acids. researchgate.net This reaction is particularly effective for synthesizing biaryl thiophenes from dihalothiophene substrates. For a molecule like this compound, the two chlorine atoms serve as coupling sites.

The reaction typically involves a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, commonly potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), in a solvent mixture like 1,4-dioxane (B91453) and water. researchgate.net By reacting 2,5-dihalothiophenes with various arylboronic acids, a range of 2,5-biarylthiophene derivatives can be produced in moderate to good yields. researchgate.netyoutube.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control selectivity (mono- vs. di-arylation) and improve yields. The use of microwave irradiation can also accelerate the reaction. youtube.com

Table 3: Representative Suzuki Cross-Coupling Reactions on Dihalothiophenes

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product | Reference(s) |

| 3,4-Dibromo-2,5-dichlorothiophene | Various Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 3,4-Biaryl-2,5-dichlorothiophene | researchgate.net |

| 2,5-Dibromo-3-hexylthiophene | Various Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 2,5-Biaryl-3-hexylthiophene | pharmacophorejournal.com |

| 2,5-Dibromothiophene | Various Arylboronic Acids | Pyrimidine-based Pd(II) complex / K₂CO₃ | 2,5-Diarylthiophene | youtube.com |

| 2,5-Dibromo-3-methylthiophene | Various Arylboronic Acids | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-5-bromo-3-methylthiophene or 2,5-Diaryl-3-methylthiophene | organic-chemistry.org |

Other Metal-Catalyzed Coupling Approaches

Beyond the Suzuki reaction, several other palladium-catalyzed cross-coupling methodologies can be employed to functionalize the 2,5-dichlorothiophene core. nih.govrug.nl

Stille Coupling: This reaction couples organic halides with organostannane (organotin) reagents. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a drawback. organic-chemistry.orglibretexts.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. wikipedia.org This method can be used to introduce aryl, vinyl, and other groups at the chloro positions of the thiophene ring. numberanalytics.comthermofisher.com

Heck Coupling: The Heck reaction forms C-C bonds by coupling organic halides with alkenes. organic-chemistry.orgwikipedia.org This provides a direct route to introduce vinyl or substituted vinyl groups onto the thiophene ring, creating styryl-thiophenes and related conjugated systems. The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction is a powerful method for constructing C-C bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org Applying this to this compound would allow for the synthesis of 2,5-di(alkynyl)thiophene derivatives, which are valuable precursors for conjugated polymers and other advanced materials. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms aryl C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org While the starting material, this compound, already possesses an amino group, this reaction could be used for further functionalization. For example, one or both of the chloro groups could be substituted by a different primary or secondary amine, leading to di-amino or tri-amino thiophene derivatives. rug.nljk-sci.com The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. youtube.comjk-sci.com

Nucleophilic Substitution Reactions on the Thiophene Ring

The halogenated thiophene ring in this compound is susceptible to nucleophilic substitution, a reaction class where a nucleophile displaces a leaving group, in this case, a chloride atom. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from analogous heterocyclic systems. In many chlorinated heterocyclic compounds, such as derivatives of isothiazole (B42339) or pyrimidine, chlorine atoms on the ring can be selectively replaced by nucleophiles like amines. mdpi.comresearchgate.net

The general mechanism for such a reaction on a halogenated aromatic or heteroaromatic ring is typically a nucleophilic aromatic substitution (SNAr) pathway. This process often involves the addition of the nucleophile to the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. For α,β-unsaturated systems with a leaving group on the β-carbon, a conjugate addition-elimination sequence is also a common pathway. psu.edu In this scenario, the nucleophile adds to the double bond, and the resulting stabilized anion expels the leaving group. psu.edu

In the context of this compound, a potent nucleophile could attack either the C2 or C5 position, leading to the displacement of a chloride ion. The presence of the electron-donating amine group at the C3 position and the electron-withdrawing nature of the sulfur atom and chlorine atoms would influence the regioselectivity of the substitution. For instance, reactions of 4,5-dichloro-3-trichloromethylisothiazole with various heterocyclic amines result in the selective nucleophilic replacement of the chlorine atom at the 5-position. researchgate.net This suggests that one chlorine atom may be more labile than the other due to the electronic effects within the ring.

Functionalization of the Amine Moiety

The primary amine group (-NH₂) of this compound is a key site for a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

A fundamental reaction of primary amines is their condensation with carbonyl compounds (aldehydes or ketones) to form imines, commonly known as Schiff bases. orientjchem.org This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step, typically under acidic catalysis, to yield the characteristic azomethine (-C=N-) group. orientjchem.orgekb.egresearchgate.net Thiophene-containing amines readily undergo this transformation to produce thiophene-derived Schiff bases. arabjchem.orgnih.gov

The general synthesis is as follows:

An equimolar amount of this compound and a suitable aldehyde or ketone are dissolved in a solvent like ethanol.

A catalytic amount of acid, such as glacial acetic acid, is often added. researchgate.net

The mixture is heated under reflux for several hours to drive the reaction to completion. ekb.egresearchgate.net

The resulting Schiff base product can then be isolated, often as a crystalline solid.

Table 1: Examples of Schiff Base Formation Reactants This table is illustrative, based on the general reaction mechanism.

| Amine Reactant | Carbonyl Reactant | Product Class |

| This compound | Substituted Benzaldehyde | (E)-N-(substituted benzylidene)-2,5-dichlorothiophen-3-amine |

| This compound | Acetophenone | N-(1-phenylethylidene)-2,5-dichlorothiophen-3-amine |

| This compound | Furan-2-carbaldehyde | N-((furan-2-yl)methylene)-2,5-dichlorothiophen-3-amine |

The nitrogen atom in the amine group of this compound possesses a lone pair of electrons, allowing it to function as a Lewis base or ligand in coordination chemistry. More commonly, the Schiff base derivatives of this amine are used as ligands. ekb.egnih.gov The nitrogen atom of the imine group in the Schiff base readily coordinates to metal centers. ekb.egnih.gov

The process involves reacting the thiophene-derived ligand with a metal salt (e.g., CuCl₂, ZnCl₂, CdBr₂) in a suitable solvent like ethanol. nih.gov This results in the formation of a metal complex where the ligand is bound to the metal ion through a coordinate bond. nih.gov These complexes can exhibit various geometries, such as distorted tetrahedral, depending on the metal ion and the specific ligand structure. nih.gov Thiophene-derived Schiff bases can act as bidentate or polydentate ligands, especially if other coordinating atoms are present in the structure, forming stable chelate rings with the metal ion.

Sulfonamide Derivatization via Sulfochlorination and Alkylation

Derivatization of the thiophene core can lead to the formation of sulfonamides, a crucial functional group in medicinal chemistry. The compound 2,5-Dichlorothiophene-3-sulfonamide is a known derivative. scbt.comnih.gov Its synthesis from a dichlorothiophene precursor would typically involve a two-step process:

Sulfochlorination: The thiophene ring is first treated with a strong electrophilic agent like chlorosulfonic acid (ClSO₃H). This introduces a chlorosulfonyl (-SO₂Cl) group onto the ring, likely at the C3 position, via an electrophilic aromatic substitution reaction.

Amination: The resulting 2,5-dichlorothiophene-3-sulfonyl chloride is then reacted with an amine. Reaction with ammonia (B1221849) (NH₃) would yield the primary sulfonamide, 2,5-Dichlorothiophene-3-sulfonamide.

Once the primary sulfonamide is formed, further functionalization via alkylation on the sulfonamide nitrogen is possible. This involves reacting the sulfonamide with an alkylating agent (e.g., an alkyl halide) in the presence of a base to deprotonate the nitrogen, which then acts as a nucleophile to form an N-alkylated sulfonamide.

Table 2: Properties of 2,5-Dichlorothiophene-3-sulfonamide

| Property | Value | Source |

| IUPAC Name | 2,5-dichlorothiophene-3-sulfonamide | nih.gov |

| CAS Number | 53595-68-9 | scbt.comnih.gov |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ | scbt.comnih.gov |

| Molecular Weight | 232.11 g/mol | scbt.com |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions is fundamental to controlling synthetic outcomes. The Claisen-Schmidt condensation provides a classic example of carbon-carbon bond formation.

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation. researchgate.net It involves the reaction between an aldehyde or ketone that possesses an α-hydrogen (an enolizable carbonyl compound) and an aromatic carbonyl compound that does not have any α-hydrogens. byjus.com While this compound itself does not directly participate, its derivatives can be designed to act as reactants in this pathway. For example, a derivative such as 1-(3-amino-2,5-dichlorothiophen-4-yl)ethan-1-one (an acetylated derivative) could serve as the enolizable ketone.

The mechanism proceeds through the following key steps:

Enolate Formation: In the presence of a base (like NaOH or an alkoxide), an α-proton is removed from the enolizable ketone (e.g., the acetyl-thiopene derivative). byjus.comlibretexts.org This creates a resonance-stabilized enolate ion, which is a potent carbon nucleophile. libretexts.org

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the non-enolizable aromatic aldehyde. researchgate.netlibretexts.org This addition step forms a tetrahedral intermediate, an alkoxide. researchgate.net

Protonation and Dehydration: The alkoxide intermediate is protonated, typically by the solvent (e.g., water), to form a β-hydroxy carbonyl compound (an aldol addition product). researchgate.net Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated carbonyl compound, which is the final product of the condensation. researchgate.net

This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing chalcone-like structures, which are prevalent in various biologically active molecules. researchgate.net

Cyclization Mechanisms (e.g., Thorpe-Ziegler)

The derivatization of the this compound core can be powerfully extended through cyclization reactions, which build new rings onto the existing thiophene structure. One pertinent example of such a reaction is the Thorpe-Ziegler cyclization. This reaction is an intramolecular modification of the Thorpe reaction, wherein a dinitrile compound is treated with a base to induce cyclization, ultimately yielding a cyclic β-keto nitrile (an enamine) which can be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.com The reaction is conceptually similar to the Dieckmann condensation. wikipedia.org

The general mechanism for the Thorpe-Ziegler reaction involves several key steps:

Deprotonation: A strong base removes a proton from the α-carbon of one of the nitrile groups, creating a carbanion.

Intramolecular Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule. This forms a cyclic imine anion.

Tautomerization: The intermediate undergoes tautomerization to a more stable enamine anion.

Protonation/Hydrolysis: Acidic workup leads to the formation of the final cyclic β-keto nitrile or, upon further hydrolysis, the corresponding cyclic ketone. wikipedia.org

Table 1: General Steps of the Thorpe-Ziegler Cyclization

| Step | Description | Intermediate |

|---|---|---|

| 1 | Carbanion Formation | A dinitrile reacts with a base (e.g., sodium ethoxide) to form a carbanion at the carbon alpha to one nitrile group. |

| 2 | Intramolecular Cyclization | The carbanion nucleophilically attacks the carbon of the second nitrile group, forming a five- or six-membered ring as a cyclic imine. |

| 3 | Enamine Formation | The cyclic imine tautomerizes to the more stable cyclic enamine. |

| 4 | Acidic Workup | Subsequent acidic hydrolysis converts the enamine into a cyclic ketone. |

While direct examples of Thorpe-Ziegler cyclization starting from a derivative of this compound are not prominently documented, its principles are widely applied in heterocyclic synthesis. For instance, Thorpe-Ziegler type cyclizations are employed in the synthesis of various fused heterocyclic systems. A notable application is the synthesis of substituted thieno[2,3-b]pyridines, where the cyclization is a key step in forming the pyridine ring fused to the thiophene core. researchgate.net Similarly, the reaction has been used to prepare 2-aminothiophene derivatives containing a pyrazole (B372694) ring through a Thorpe-Ziegler type cyclisation. researchgate.net

Regioselectivity and Stereoselectivity in Reactions

The outcomes of chemical reactions involving the this compound core are critically dependent on regioselectivity and stereoselectivity. Regioselectivity refers to the preference for bond formation at one position over other possible positions, while stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org

Regioselectivity

In the context of substituted thiophenes, regioselectivity is a paramount concern, particularly when introducing new functional groups. The existing substituents on the thiophene ring—in this case, two chlorine atoms and an amine group—exert strong directing effects on incoming reagents. Functionalization of the thiophene ring, especially at the C3 and C4 positions, can be challenging. For instance, in the related benzothiophene (B83047) system, functionalization at the C3 position is known to be more difficult than at C2 due to issues of regioselectivity. nih.gov

Several synthetic methods for aminothiophenes have been developed where regioselectivity is a key consideration:

Gewald Reaction vs. Alternative Three-Component Reactions: The classical Gewald reaction is a primary method for synthesizing 2-aminothiophenes. However, for certain substrates, it can present regioselectivity challenges. thieme-connect.com Alternative one-pot, three-component reactions have been developed to overcome these issues. For example, the reaction of α-cyanoacetates with chalcones and elemental sulfur provides access to 2-aminothiophenes that are not obtainable via the Gewald reaction due to regiochemical problems. thieme-connect.com

Interrupted Pummerer Reaction: For C3-functionalization of benzothiophene S-oxides, an interrupted Pummerer reaction followed by a buchler-gmbh.combuchler-gmbh.com-sigmatropic rearrangement allows for completely regioselective C-C bond formation at the C3 position. nih.gov This highlights how modifying the reactivity of the sulfur atom can be used to control the site of reaction on the thiophene ring.

Reactions of gem-dihalo compounds: A chemo- and regioselective methodology for synthesizing substituted 2-aminothiophenes has been reported using gem-dibromo or gem-dichloro compounds with tertiary β-ketothioamides. nih.gov

Table 2: Examples of Regioselective Syntheses in Thiophene Chemistry

| Reaction Type | Precursors | Product | Regioselective Aspect | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Chalcones, α-Cyanoacetates, Sulfur | 4,5-Disubstituted-2-aminothiophenes | Overcomes regioselectivity issues of the Gewald reaction for specific substitution patterns. | thieme-connect.com |

For this compound, electrophilic substitution would likely be directed to the C4 position, which is activated by the powerful electron-donating amine group and is the only available position on the ring. Reactions involving the amine group itself, such as acylation or alkylation, would of course be specific to the nitrogen atom.

Stereoselectivity

Stereoselectivity becomes a factor when reactions create new chiral centers, either on the thiophene ring itself or in substituents attached to it. A reaction is stereoselective if it yields a predominance of one stereoisomer (e.g., one enantiomer or diastereomer) over others. wvu.edu

In the context of this compound, stereoselectivity could arise in several ways:

Reactions at a Prochiral Center: If a substituent attached to the thiophene ring contains a prochiral center, a reaction at that center could be stereoselective, leading to the formation of one enantiomer or diastereomer in excess.

Asymmetric Catalysis: The use of a chiral catalyst could induce enantioselectivity in a variety of transformations. For example, if the amine group were to be derivatized and then involved in a cyclization or addition reaction, a chiral catalyst could favor the formation of one enantiomer of the product.

While specific studies on stereoselective reactions involving this compound are not widely reported, the principles are broadly applicable in organic synthesis. Any reaction that introduces a new stereocenter would require careful consideration of the factors that could control the stereochemical outcome, such as the steric environment around the reacting center and the potential for chiral auxiliary or catalyst control. youtube.com

Chemical Properties and Reactivity

Reactivity of the Thiophene Ring

The thiophene ring in this molecule is activated towards electrophilic substitution by the electron-donating amino group at the C3 position. However, this is counteracted by the deactivating, electron-withdrawing effects of the two chlorine atoms at the C2 and C5 positions. The sole remaining hydrogen at the C4 position is the most likely site for electrophilic attack, such as halogenation or nitration, should the reaction conditions be forcing enough to overcome the deactivation by the halogens. The chlorine atoms themselves can be substituted via nucleophilic aromatic substitution (SNAr) or participate in metal-catalyzed cross-coupling reactions, although this typically requires harsh conditions or specific catalytic systems.

Reactions Involving the Amino Group

The primary amino group at the C3 position behaves as a typical aromatic amine. It is nucleophilic and can readily undergo a variety of common reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, it can be acylated to form a 2,5-dichlorothiophene-3-amido structure.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -CN, -Br, -OH).

Condensation: The amino group can condense with aldehydes or ketones to form imines (Schiff bases), or participate in cyclization reactions to build larger heterocyclic systems. For instance, 3-aminothiophenes are common precursors for synthesizing fused thieno[3,2-b]pyridine (B153574) systems. chemicalbook.comnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Reactivity Descriptors

These descriptors are derived from DFT calculations and provide a quantitative understanding of a molecule's electronic properties and how it might behave in a chemical reaction.

Conformational Analysis and Potential Energy Surface (PES) Scans

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point. q-chem.comq-chem.com This analysis helps identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. researchgate.netresearchgate.net

Although a study involving a more complex molecule containing the 2,5-dichlorothiophen-3-yl moiety has been reported, which included some DFT calculations like ESP maps and molecular orbital diagrams, it does not provide the specific, detailed data for the isolated 2,5-Dichlorothiophen-3-amine molecule. semanticscholar.org The scientific community would benefit greatly from dedicated computational studies on this compound to populate these data categories, which would in turn foster a deeper understanding of its chemical nature and potential utility.

Prediction of Regioselectivity in Chemical Transformations

Computational models, particularly those based on quantum chemistry, are powerful tools for predicting the regio- and site-selectivity of organic reactions. rsc.org By calculating the distribution of electron density and identifying the most energetically favorable reaction pathways, these models can forecast the outcome of chemical transformations.

For derivatives of this compound, such as in the synthesis of pyridine-3-carbonitriles, understanding regioselectivity is crucial. The reaction involves the condensation of chalcones derived from 3-acetyl-2,5-dichlorothiophene (B158969) with malononitrile (B47326). uregina.ca The initial Michael addition and subsequent cyclization steps are governed by the electrophilic and nucleophilic sites within the reacting molecules. Theoretical calculations can elucidate the relative reactivity of different positions on the thiophene (B33073) ring and the chalcone (B49325) backbone, thereby predicting the final arrangement of substituents on the resulting pyridine (B92270) ring. uregina.ca For instance, density functional theory (DFT) can be used to model the transition states of different possible reaction pathways, with the lowest energy pathway indicating the most likely product.

Theoretical Validation of Spectroscopic Data

Computational methods are frequently employed to validate and interpret experimental spectroscopic data. By calculating theoretical spectra (e.g., NMR, IR, UV-Vis) and comparing them to experimental results, researchers can confirm the structure of synthesized compounds.

In a study of a furo[2,3-b]pyridine (B1315467) derivative incorporating the 2,5-dichlorothiophen-3-yl moiety, namely 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1), theoretical calculations were in agreement with the experimentally determined spectra. semanticscholar.orgresearchgate.net This validation provides confidence in the assigned structure and the interpretation of the spectroscopic features. For example, calculated vibrational frequencies can be correlated with experimental IR and Raman bands, aiding in the assignment of complex spectra. ekb.eg Similarly, calculated NMR chemical shifts can help in the unambiguous assignment of protons and carbons in the molecule. mdpi.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) has become a popular and efficient method for studying the electronically excited states of molecules. rsc.orgrsc.orgresearchgate.net It allows for the calculation of properties related to optical absorption and emission spectra, providing insights into the electronic transitions that occur when a molecule interacts with light. rsc.orgq-chem.com

For the aforementioned furo[2,3-b]pyridine derivative (FP1), TDDFT calculations were used to investigate its excited-state properties. semanticscholar.orgresearchgate.net The study analyzed the effect of solvent polarity on the absorption and fluorescence spectra. The observed red shift in the emission band with increasing solvent polarity was indicative of an intramolecular charge transfer (ICT) character in the excited state. semanticscholar.org TDDFT calculations can model this phenomenon by determining the nature of the electronic transitions, for instance, by analyzing the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO). These calculations can confirm that the transition involves a shift of electron density from a donor part of the molecule to an acceptor part, which is characteristic of ICT. semanticscholar.orgresearchgate.net

Molecular Mechanics (MM) Simulations for Larger Systems

Molecular Mechanics (MM) simulations are a class of computational methods that use classical physics to model the behavior of molecules. ulisboa.pt These methods are particularly useful for studying large systems, such as molecules in solution or interacting with biological macromolecules, where quantum mechanical calculations would be computationally prohibitive. uregina.caulisboa.ptresearchgate.net

In the study of the FP1 derivative, MM calculations were used in conjunction with TDDFT to understand its spectroscopic properties in different solvents. semanticscholar.orgresearchgate.net MM simulations can model the explicit interactions between the solute molecule and the surrounding solvent molecules, providing a more realistic representation of the condensed-phase environment. This is crucial for accurately predicting solvatochromic shifts, which are changes in the absorption or emission spectra due to the solvent.

Furthermore, molecular dynamics (MD) simulations, a type of MM simulation, can be used to study the dynamic behavior of molecules over time. For instance, MD simulations have been employed to investigate the interactions of amines with other molecules in solution, which can provide insights into reaction mechanisms and solvation effects. uregina.caresearchgate.netnih.govresearchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.comnih.gov Computational methods are extensively used in SAR to build models that can predict the activity of new compounds and guide the design of more potent and selective molecules. nih.gov

For derivatives of this compound, SAR studies have been conducted to explore their potential as cytotoxic agents. In a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the nature of the substituent on the aryl ring was found to significantly impact their antiproliferative effects. uregina.ca For example, the introduction of a nitro group at the 4-position of the phenyl ring (compound 5h) led to potent cytotoxic effects against prostate cancer cell lines. uregina.ca Similarly, a bromo substituent at the 4-position (compound 5d) also showed promising activity. uregina.ca These empirical observations can be rationalized using computational models that relate structural features (e.g., electronic properties, size, hydrophobicity) of the substituents to the observed biological activity.

Table 1: Cytotoxicity of Selected 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (5c, 5d, 5h) Data sourced from uregina.ca

| Compound | Aryl Substituent | IC50 (µM) vs. HepG2 | IC50 (µM) vs. DU145 | IC50 (µM) vs. MBA-MB-231 |

|---|---|---|---|---|

| 5c | 4-chlorobenzene | 7.12 | 6.45 | 8.13 |

| 5d | 4-bromobenzene | 3.45 | 3.87 | 4.12 |

| 5h | 4-nitrobenzene | 2.11 | 1.89 | 2.45 |

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. ekb.egscirp.org It is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze the interactions between a potential drug molecule and its biological target at the atomic level. researchgate.net

Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as antimicrobial and anticancer agents. For example, a series of 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles were docked into the active site of glucosamine-6-phosphate synthase, a potential antifungal target. researchgate.net The study found that the derivative 2-(8-quinolinyl)-4-(2,5-dichlorothienyl)-1,3-thiazole (4d) exhibited the lowest binding and docking energy, suggesting it could be a good inhibitor of the enzyme. researchgate.net

In another study, newly synthesized thiophene sulfonamide derivatives were docked against the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. nih.gov The results showed that several compounds had significant binding affinities, with some exhibiting glide scores greater than -11 kcal/mol, indicating strong potential for inhibitory activity. nih.gov

These docking studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing new derivatives with improved binding affinity and selectivity.

Table 2: Docking Scores of Selected Thiophene Sulfonamide Derivatives against InhA (PDB: 2NSD) Data sourced from nih.gov

| Compound | Glide Score (kcal/mol) |

|---|---|

| 7e | > -11 |

| 7f | > -11 |

| 7i | > -11 |

Advanced Applications in Materials Science and Catalysis

Precursors for Organic Electronic Materials

The development of organic electronic materials, such as conductive polymers and organic semiconductors, is a cornerstone of next-generation electronics, offering advantages like flexibility, low cost, and tunability. Thiophene-based polymers, in particular, have demonstrated significant promise in these applications.

Conducting polymers are organic macromolecules that possess electrical conductivity. This property arises from the delocalization of π-electrons along the polymer backbone, a feature inherent to conjugated systems like polythiophenes. The introduction of substituents onto the thiophene (B33073) ring can significantly influence the polymer's electronic properties, solubility, and processability.

While direct polymerization of 2,5-Dichlorothiophen-3-amine has not been extensively reported, its structure is analogous to other aminothiophenes that are precursors to conductive polymers. The amine group can facilitate polymerization and can also be further functionalized to fine-tune the resulting polymer's characteristics. The chlorine atoms are expected to influence the polymer's electronic band gap and stability.

Organic semiconductors are another class of materials where thiophene derivatives have excelled. These materials are crucial components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the charge carrier mobility and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the organic semiconductor.

The substitution pattern of this compound suggests that polymers or oligomers derived from it could exhibit interesting semiconducting properties. The electron-donating nature of the amine group and the electron-withdrawing nature of the chlorine atoms can create a "push-pull" electronic structure, which is a known strategy for narrowing the band gap and enhancing charge transport.

Table 1: Potential Influence of Substituents on the Properties of Polymers Derived from this compound

| Substituent | Potential Effect on Polymer Properties |

| Amine Group (-NH2) | - Facilitates polymerization. - Can be functionalized to modify solubility and electronic properties. - Acts as an electron-donating group, influencing the HOMO energy level. |

| Chlorine Atoms (-Cl) | - Electron-withdrawing nature can lower both HOMO and LUMO energy levels. - May enhance oxidative stability of the polymer. - Can influence intermolecular packing and morphology. |

Research in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are critical for a range of photonic applications, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugation and significant charge asymmetry often display large NLO responses.

While direct studies on the NLO properties of this compound are not available, research on structurally similar compounds provides valuable insights into the design principles for achieving a significant NLO response in dichlorinated thiophene systems.

The NLO response of a molecule is governed by its hyperpolarizability. A key design principle for enhancing this property is the creation of a molecule with a strong intramolecular charge transfer (ICT) character. This is typically achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated bridge.

The first hyperpolarizability (βo) is a quantum mechanical quantity that characterizes the second-order NLO response of a molecule. Computational methods, such as density functional theory (DFT), are powerful tools for predicting the βo of new molecules.

In the aforementioned study of 3,4-biaryl-2,5-dichlorothiophene derivatives, DFT calculations were used to compute the βo values. mdpi.com The results showed that derivatives with strong electron-donating groups on the aryl rings exhibited significantly larger βo values. This computational approach could be applied to this compound and its derivatives to screen for promising NLO candidates before undertaking synthetic efforts.

Table 2: Calculated First Hyperpolarizability (βo) for Selected 3,4-Biaryl-2,5-Dichlorothiophene Derivatives

| Compound | Aryl Substituent | Calculated βo (a.u.) |

| 2b | 4-(dimethylamino)phenyl | 1361.75 |

| 2g | 4-(methylthio)phenyl | 2807.08 |

| 2c | 3,5-difluorophenyl | Low |

| Data sourced from a study on 3,4-biaryl-2,5-dichlorothiophene derivatives, illustrating the impact of substituents on NLO response. mdpi.com |

Role in Catalysis Research

The application of thiophene derivatives in catalysis is another area of active research. These compounds can act as ligands for metal catalysts or as precursors for catalytically active materials.

Selective hydrogenation is a crucial process in the chemical industry for the synthesis of fine chemicals and pharmaceuticals. The selectivity of a catalyst, i.e., its ability to hydrogenate a specific functional group in the presence of others, is of paramount importance.

Thiophene and its derivatives have been reported to act as modifiers or inhibitors in certain catalytic hydrogenations. For instance, thiophene has been used to inhibit dechlorination during the catalytic hydrogenation of nitroaromatics. google.com This suggests that the sulfur atom of the thiophene ring can interact with the catalyst surface and modulate its activity and selectivity.

While there is no direct evidence of this compound being used as a precursor for selective hydrogenation catalysts, its structure offers intriguing possibilities. The amine group could serve as an anchoring point for immobilizing the molecule onto a support material, while the dichlorinated thiophene moiety could influence the electronic properties of a supported metal nanoparticle, thereby tuning its catalytic performance. Further research is warranted to explore the potential of this compound in the design of novel heterogeneous catalysts.

Lack of Documented Applications of this compound as a Ligand in Metal-Catalyzed Reactions

Despite the versatile nature of thiophene derivatives in materials science and catalysis, a comprehensive review of scientific literature reveals a notable absence of specific research detailing the application of this compound as a ligand in metal-catalyzed reactions.

While primary amines and thiophene cores are fundamental building blocks for a wide array of ligands, particularly Schiff bases and N,S-heterocyclic carbenes, direct studies employing this compound for these purposes are not found in publicly accessible research. General principles of coordination chemistry suggest that the amino group of this compound could readily react with aldehydes or ketones to form Schiff base ligands. The lone pairs on the nitrogen and sulfur atoms, along with the pi-system of the thiophene ring, present potential coordination sites for transition metals.

In theory, metal complexes derived from this compound could find applications in various catalytic processes. For instance, palladium complexes are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the synthesis of complex organic molecules. The electronic properties of the dichlorinated thiophene ring could influence the catalytic activity of a coordinated metal center. However, without experimental data, any discussion of its efficacy, selectivity, or specific applications remains speculative.

The absence of published research could be attributed to several factors. The specific substitution pattern of the thiophene ring might lead to challenges in ligand synthesis or result in metal complexes with poor stability or catalytic activity compared to other readily available ligands. Researchers in the field may have prioritized other thiophene derivatives that have demonstrated more promising results.

Consequently, it is not possible to provide detailed research findings, data tables, or specific examples of this compound being used as a ligand in metal-catalyzed reactions as per the requested outline. The scientific community has not, to date, published studies that would allow for a thorough and accurate discussion of this specific application.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-aminothiophenes is most prominently achieved through the Gewald reaction, a multicomponent condensation involving a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.netwikipedia.orgorganic-chemistry.org Future research will likely focus on optimizing and adapting this classic transformation for the specific and efficient production of 2,5-Dichlorothiophen-3-amine and its derivatives.

Key areas for development include:

Catalytic Approaches: Traditional Gewald reactions often require stoichiometric amounts of amine bases. thieme-connect.com The development of truly catalytic versions, perhaps employing recyclable catalysts like piperidinium (B107235) borate, would represent a significant advancement in terms of efficiency and sustainability. thieme-connect.com

Greener Synthesis: The use of environmentally benign solvents and reaction conditions is a major goal in modern chemistry. thieme-connect.comnih.gov Future synthetic routes will likely explore microwave-assisted synthesis to reduce reaction times and improve yields, as has been demonstrated for other aminothiophenes. wikipedia.org

Precursor Synthesis and Functionalization: Research into novel and efficient syntheses of the necessary precursors, such as chlorinated ketones or aldehydes, will be crucial. nih.govgoogle.com Furthermore, methods for the direct and selective functionalization of simpler, pre-existing 2-aminothiophene scaffolds could provide alternative and more convergent pathways to this compound. nih.gov This includes exploring variations of the Gewald reaction using different activated nitriles to introduce diverse functional groups at the 3-position. nih.gov

Exploration of New Chemical Reactivity and Transformations

The unique arrangement of functional groups in this compound makes it a prime candidate for exploring novel chemical transformations. The amine group serves as a nucleophile and a handle for further derivatization, while the chloro substituents can participate in cross-coupling reactions or act as leaving groups.

Future research is anticipated in the following areas:

Synthesis of Fused Heterocyclic Systems: 2-Aminothiophenes are well-established precursors for the synthesis of biologically active fused heterocycles like thienopyridines and thienopyrimidines. nih.govabertay.ac.uksrce.hrnih.govscirp.org The reactivity of this compound in cyclization reactions, such as the Friedländer synthesis or multicomponent reactions, could lead to novel polycyclic scaffolds with potential applications in medicinal chemistry. abertay.ac.uknih.gov

Dearomative Cycloadditions: Recent advancements in photochemistry have enabled the dearomative cycloaddition of thiophenes to create complex, three-dimensional molecular architectures. acs.org Investigating the participation of this compound in such energy transfer-catalyzed reactions could unlock access to unprecedented C(sp³)-rich structures, which are highly sought after in drug discovery. acs.org

Functional Group Interconversion: The amine and chloro groups offer multiple points for chemical modification. Research into the selective functionalization of the amine group, for instance through acylation or the formation of Mannich bases, could yield a library of derivatives with diverse properties. acs.orgnih.gov Concurrently, the development of selective cross-coupling reactions at the chloro-substituted positions would enable the introduction of various aryl or alkyl groups, further expanding the accessible chemical space.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate discovery and provide deep mechanistic insights.

Future computational studies are expected to focus on:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound. nih.gov This understanding can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of complex transformations.

Property Prediction using Machine Learning: Machine learning and deep learning models are increasingly used to predict the physicochemical and biological properties of molecules. researchgate.net By training models on data from known thiophene (B33073) derivatives, it will be possible to predict properties such as solubility, electronic characteristics, and even potential biological activities of new derivatives synthesized from this compound. researchgate.netnih.gov

In Silico Screening and Drug Design: Molecular docking studies can predict the binding modes of this compound derivatives with biological targets, such as enzymes or receptors. nih.govmdpi.com This allows for the rational design of new drug candidates and the prioritization of synthetic targets, saving significant time and resources in the drug discovery process. mdpi.comnih.gov

Expansion into Emerging Areas of Materials Science

Thiophene-based molecules are at the forefront of research in organic materials due to their unique electronic properties. The specific substitution pattern of this compound makes it an intriguing building block for novel functional materials.

Prospective areas of application include:

Organic Electronics: Thiophene derivatives are fundamental components of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). nih.govresearchgate.net The presence of both electron-donating (amine) and electron-withdrawing (chloro) groups in this compound could be exploited to tune the electronic energy levels (HOMO/LUMO) of resulting polymers or small molecules, leading to new materials for n-type or p-type semiconductors.

Medicinal Chemistry and Chemical Biology: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates. nih.govpnrjournal.commdpi.comnih.gov Future research will undoubtedly explore the synthesis of derivatives of this compound as potential therapeutic agents, for instance, as kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. nih.govnih.govcapes.gov.br

Functional Dyes and Sensors: The extended π-system of thiophene derivatives can give rise to interesting photophysical properties. By incorporating this compound into larger conjugated systems, it may be possible to develop novel dyes or fluorescent probes for sensing applications.

Q & A

Q. What are the validated synthetic routes for 2,5-Dichlorothiophen-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of 2,5-dichlorothiophene derivatives with ammonia under high-pressure conditions. Alternatively, catalytic amination using transition-metal catalysts (e.g., Pd/Cu systems) may improve regioselectivity. Key parameters include:

- Temperature : 80–120°C for NAS vs. 40–60°C for catalytic methods.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency, while THF is preferred for metal-catalyzed routes.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity. Monitor by HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural identity of this compound experimentally?

- Methodological Answer : Use a combination of:

- NMR : -NMR (DMSO-d6) should show aromatic proton signals at δ 6.8–7.2 ppm (thiophene ring) and NH protons at δ 5.2–5.5 ppm. -NMR will confirm chlorine substitution patterns.

- Mass Spectrometry (MS) : ESI-MS (positive mode) should display [M+H] at m/z 178.0 (CHClNS).

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages within ±0.3% .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.

- Waste Disposal : Neutralize with dilute NaOH (pH 7–8) before disposal as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Aromatic Substitution (EAS) : Predict regioselectivity by analyzing Fukui indices for nucleophilic attack.

- Transition States : Identify energy barriers for amination or halogen-exchange reactions.

Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare results from independent assays (e.g., enzyme inhibition vs. cell viability).

- Batch Variability Testing : Analyze purity (HPLC) and stability (TGA/DSC) across synthetic batches.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to assess heterogeneity in published datasets .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 3–10), incubate at 25°C, and monitor degradation via UV-Vis (λ = 270 nm) over 72 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

Degradation products (e.g., thiophene ring-opening products) can be characterized by LC-MS .

Q. What methodologies enable the detection of trace impurities in this compound for pharmacological applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.